molecular formula C10H18N2O B2619095 N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide CAS No. 1156755-77-9

N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide

Cat. No.: B2619095
CAS No.: 1156755-77-9
M. Wt: 182.267
InChI Key: SBEZHOUQIKOFBK-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide is a chemical compound with the molecular formula C10H18N2O . This compound is characterized by the presence of a pyrrolidine ring, an ethyl group, and a prop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide typically involves the reaction of (1-ethylpyrrolidin-2-yl)methylamine with acryloyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major products include carboxylic acids or ketones.

    Reduction: The major products are amines or alcohols.

    Substitution: The products depend on the nucleophile used, resulting in various substituted amides.

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1-Ethyl-2-pyrrolidinyl)methylamine
  • (±)-2-(Aminomethyl)-1-ethylpyrrolidine
  • 1-(1-Ethylpyrrolidin-2-yl)methanamine
  • 1-Ethyl-2-(aminomethyl)pyrrolidine
  • 1-Ethyl-2-pyrrolidinemethylamine

Uniqueness

N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-3-10(13)11-8-9-6-5-7-12(9)4-2/h3,9H,1,4-8H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEZHOUQIKOFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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